molecular formula C19H13ClF3N3O2S2 B2582606 8-chloro-6-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide CAS No. 1326916-60-2

8-chloro-6-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide

Cat. No. B2582606
CAS RN: 1326916-60-2
M. Wt: 471.9
InChI Key: RARCURYBABVPDE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a trifluoromethyl group, a benzyl group, a sulfanyl group, and a pyrimido[5,4-c][2,1]benzothiazine group. The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could be introduced using a reagent like trifluoroacetic anhydride . The benzyl group could be introduced using a benzyl halide in a nucleophilic substitution reaction . The sulfanyl group could be introduced using a sulfur-containing reagent . The pyrimido[5,4-c][2,1]benzothiazine group could be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring system. The trifluoromethyl group is a strong electron-withdrawing group, which would affect the electronic properties of the molecule. The benzyl group is a bulky group that could affect the steric properties of the molecule. The sulfanyl group could form hydrogen bonds with other molecules. The pyrimido[5,4-c][2,1]benzothiazine group is a heterocyclic ring system that could have interesting electronic and steric properties.


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the functional groups present in the molecule. For example, the trifluoromethyl group could undergo reactions with nucleophiles. The benzyl group could undergo reactions with electrophiles. The sulfanyl group could undergo oxidation reactions. The pyrimido[5,4-c][2,1]benzothiazine group could undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the trifluoromethyl group is highly electronegative, which could increase the polarity of the molecule. The benzyl group is a bulky group, which could increase the molecular weight and size of the molecule. The sulfanyl group could participate in hydrogen bonding, which could affect the solubility of the molecule in different solvents.

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of a compound related to the one you're inquiring about, specifically polythiazide, a diuretic medication, has been analyzed. This compound, with the systematic name 6-chloro-2-methyl-3-{[(2,2,2-trifluoroethyl)sulfanyl]methyl}-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, exhibits a two-dimensional network of hydrogen-bonded molecules. The structure is characterized by NH and NH2 groups acting as donor sites and the sulfonyl O atoms as acceptor sites in N—H⋯O hydrogen bonds, with a C—H⋯O interaction also present. The thiadiazine ring in this compound adopts an envelope conformation, with the N atom bonded to sulfur at the tip of the flap and the methyl substituent in an axial position (Gelbrich, Haddow, & Griesser, 2010).

Synthesis and Chemical Reactions

In a separate study, the reaction of 10-methyl-10H-pyrido[3,2-b][1,4]benzothiazine with n-butyllithium resulted in a mixture of products through proton abstraction and nucleophilic addition. This showcases the complexity and versatility of chemical reactions involving thiazine compounds, potentially shedding light on the reactivity of structurally similar compounds like the one you're interested in (Pasutto & Knaus, 1978).

Antimicrobial Activity

Research into the synthesis of fused heterocycles incorporating benzothiazole and pyrimidine rings has demonstrated potential biological activity. A series of compounds based on the pyrimido[2,1-b][1,3]benzothiazole framework were synthesized and evaluated for their antimicrobial properties. Such studies are indicative of the broader scientific interest in exploring the applications of complex heterocyclic compounds in developing new therapeutic agents (Kale & Mene, 2013).

Antimalarial Activity

Another investigation focused on the synthesis and antimalarial activity of pyrazolo and pyrimido benzothiazine dioxide derivatives. This research highlighted the role of such compounds in inhibiting beta-hematin formation and hemoglobin hydrolysis, crucial processes in the lifecycle of malaria parasites. The findings underscore the potential of thiazine derivatives in contributing to the development of novel antimalarial therapies (Barazarte et al., 2009).

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be used in the development of new pharmaceuticals or as a building block in the synthesis of complex organic molecules .

properties

IUPAC Name

8-chloro-6-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3N3O2S2/c1-26-15-8-13(20)5-6-14(15)17-16(30(26,27)28)9-24-18(25-17)29-10-11-3-2-4-12(7-11)19(21,22)23/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARCURYBABVPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Cl)C3=NC(=NC=C3S1(=O)=O)SCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro-6-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide

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